Weak Antibacterial Activity of Amicoumacin C vs. Potent Activity of Amicoumacin A
Amicoumacin C exhibits significantly weaker antibacterial activity compared to its structural analog Amicoumacin A, with MIC values ≥100 µg/mL against multiple bacterial strains, whereas Amicoumacin A demonstrates potent inhibition at 4–16 µg/mL [1][2]. This functional divergence is attributed to the absence of a free C-12' amide group and C-8' hydroxyl group in Amicoumacin C, which are essential for ribosomal binding and antimicrobial potency [3].
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | ≥100 µg/mL (MRSA), ≥100 µg/mL (B. subtilis) |
| Comparator Or Baseline | Amicoumacin A: 4–16 µg/mL (S. aureus, S. epidermidis) |
| Quantified Difference | ≥6- to 25-fold higher MIC for Amicoumacin C, indicating weak or negligible activity |
| Conditions | Broth microdilution method in Mueller–Hinton broth against clinical isolates |
Why This Matters
This data confirms that Amicoumacin C is not a viable substitute for Amicoumacin A in antimicrobial research applications, and its procurement must be aligned with non-antibacterial use cases such as synthetic chemistry.
- [1] Park HB, Perez CE, Perry EK, Crawford JM. Activating and Attenuating the Amicoumacin Antibiotics. Molecules. 2016;21(7):824. View Source
- [2] Liu SW, Xia M, Gao Q, Jiang ZK, Hu XX, He QY, et al. Isolation, Identification and Bioactivity of Amicoumacin Group Antibiotics Produced by Bacillus Strain XZ7 Isolated from Tibet. Natural Product Research and Development. 2016. View Source
- [3] Ichinose K. Isolation of 8′-phosphate ester derivatives of amicoumacins: structure-activity relationship of hydroxy amino acid moiety. Journal of Antibiotics. 2007;60:752-756. View Source
